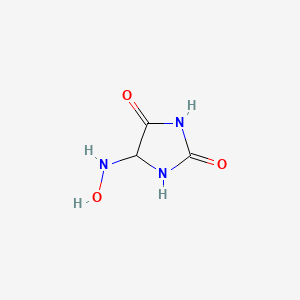![molecular formula C5H10N2 B14597463 1,6-Diazabicyclo[4.1.0]heptane CAS No. 59204-83-0](/img/structure/B14597463.png)
1,6-Diazabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazabicyclo[410]heptane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.1.0]heptane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method involves the formation of a bicyclic system stabilized by stereoelectronic interactions, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones under mild conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Thermal Transformations: The compound can undergo thermolysis to form dimers of azomethineimines.
Common Reagents and Conditions
Oxidation: Transition-metal-free radical oxidation using mild oxidizing agents.
Substitution: Nucleophilic substitution reactions typically involve bases and suitable leaving groups.
Thermal Transformations: Conducted in the absence of 1,3-dipolarophiles at elevated temperatures.
Major Products
Oxidation: Azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Thermal Transformations: Dimers of azomethineimines.
Scientific Research Applications
1,6-Diazabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Diazabicyclo[4.1.0]heptane involves its ability to act as a nucleophile due to the presence of nitrogen atoms. These nitrogen atoms can participate in various chemical reactions, forming stable intermediates and products. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: Another bicyclic compound with a similar structure but a six-membered ring.
2,7-Diazabicyclo[2.2.1]heptane: Features a different ring system and is used in asymmetric synthesis.
Uniqueness
1,6-Diazabicyclo[4.1.0]heptane is unique due to its seven-membered ring structure, which provides distinct stereoelectronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
Properties
CAS No. |
59204-83-0 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1,6-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-4-7-5-6(7)3-1/h1-5H2 |
InChI Key |
WEAMGHPKJFNWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)

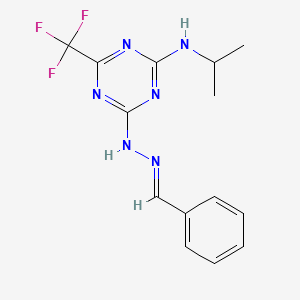


![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)
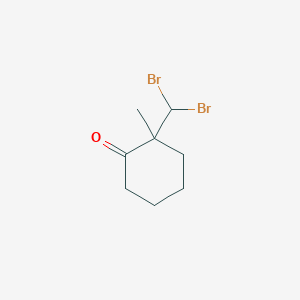
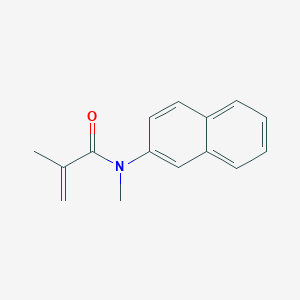
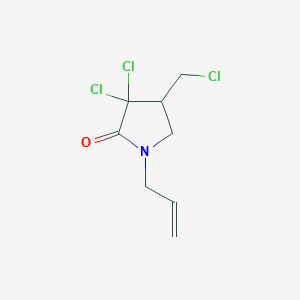
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

